L-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl-

collagen synthesis anti‑aging dermal fibroblast

L‑Proline, L‑prolyl‑L‑alanyl‑L‑lysyl‑L‑leucyl‑L‑arginyl‑ (CAS 646030‑75‑3) is a synthetic linear hexapeptide whose amino acid sequence is Pro‑Pro‑Ala‑Lys‑Leu‑Arg. It belongs to a proline‑rich peptide family claimed in Sederma patent US 10,668,000 B2, which describes compounds of general formula X‑Pro*‑Pro*‑Xaa‑Y that stimulate synthesis of dermal extracellular‑matrix (ECM) components, including collagen I, collagen IV, and elastin.

Molecular Formula C31H56N10O7
Molecular Weight 680.8 g/mol
CAS No. 646030-75-3
Cat. No. B12593690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline, L-prolyl-L-alanyl-L-lysyl-L-leucyl-L-arginyl-
CAS646030-75-3
Molecular FormulaC31H56N10O7
Molecular Weight680.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C2CCCN2
InChIInChI=1S/C31H56N10O7/c1-18(2)17-23(28(45)39-22(11-7-15-36-31(33)34)29(46)41-16-8-12-24(41)30(47)48)40-27(44)21(9-4-5-13-32)38-25(42)19(3)37-26(43)20-10-6-14-35-20/h18-24,35H,4-17,32H2,1-3H3,(H,37,43)(H,38,42)(H,39,45)(H,40,44)(H,47,48)(H4,33,34,36)/t19-,20-,21-,22-,23-,24-/m0/s1
InChIKeyOVSCGTGHPDMQHI-BTNSXGMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pro-Pro-Ala-Lys-Leu-Arg Hexapeptide (CAS 646030-75-3): Structural Identity, Sederma Patent Pedigree, and Cosmeceutical Research Grade


L‑Proline, L‑prolyl‑L‑alanyl‑L‑lysyl‑L‑leucyl‑L‑arginyl‑ (CAS 646030‑75‑3) is a synthetic linear hexapeptide whose amino acid sequence is Pro‑Pro‑Ala‑Lys‑Leu‑Arg. It belongs to a proline‑rich peptide family claimed in Sederma patent US 10,668,000 B2, which describes compounds of general formula X‑Pro*‑Pro*‑Xaa‑Y that stimulate synthesis of dermal extracellular‑matrix (ECM) components, including collagen I, collagen IV, and elastin [1]. The peptide is supplied as a lyophilized powder, with typical research‑grade purity ≥95 % (HPLC), and is used primarily as a tool for investigating ECM regeneration and anti‑aging cosmeceutical mechanisms [2].

Why Pro‑Pro‑Ala‑Lys‑Leu‑Arg (CAS 646030‑75‑3) Cannot Be Replaced by a Generic “Collagen‑Stimulating” Peptide


Cosmetic peptides of similar length and proline content can exhibit sharply divergent biological activities because sequence‑dependent receptor interactions, metabolic stability, and skin‑penetration efficiency all change with single‑residue substitutions. Within the Sederma patent family, the specific X‑Pro*‑Pro*‑Xaa motif is critical; swapping the C‑terminal Xaa residue (e.g., replacing arginine with lysine or leucine) demonstrably alters the peptide’s capacity to stimulate collagen IV and elastin production in normal human fibroblasts [1]. Furthermore, non‑proline‑rich peptides such as Pal‑KTTKS (Matrixyl®) operate through different signalling pathways, making simple potency comparisons across classes insufficient for procurement decisions [2].

Quantitative Differentiators for Pro‑Pro‑Ala‑Lys‑Leu‑Arg (CAS 646030‑75‑3) vs. Pal‑KTTKS, 8‑mer Analogs, and Non‑Proline Peptides


ECM‑Stimulation Class‑Level Evidence: Sederma Patent Claims vs. Pal‑KTTKS Benchmark

No direct head‑to‑head comparison data for Pro‑Pro‑Ala‑Lys‑Leu‑Arg against Pal‑KTTKS is publicly available. However, the Sederma patent class claims that peptides of formula X‑Pro*‑Pro*‑Xaa‑Y stimulate collagen I and IV synthesis [1]. As a well‑characterized benchmark, Pal‑KTTKS (Palmitoyl‑Lys‑Thr‑Thr‑Lys‑Ser) increases collagen IV synthesis 2‑ to 4‑fold at 2‑4 ppm in normal human fibroblasts and elevates collagen I synthesis by 117 % at 4 ppm in ex vivo human skin [2].

collagen synthesis anti‑aging dermal fibroblast

Sequence‑Length Differentiation: 6‑mer Core vs. 8‑mer Pro‑Pro‑Ala‑Lys‑Leu‑Gln‑Pro‑Arg

The Sederma patent indicates that extending the C‑terminal sequence beyond the core X‑Pro*‑Pro*‑Xaa motif modifies biological activity [1]. The 6‑mer Pro‑Pro‑Ala‑Lys‑Leu‑Arg represents a minimal active core, whereas the 8‑mer Pro‑Pro‑Ala‑Lys‑Leu‑Gln‑Pro‑Arg (CAS 652144‑07‑5) incorporates additional glutamine and proline residues that may influence receptor selectivity and metabolic stability. No quantitative head‑to‑head data for these two peptides within the same assay is publicly available.

peptide length‑activity relationship structure‑activity relationship cosmetic peptide

Proline‑Rich Conformational Rigidity vs. Non‑Proline Cosmetic Peptides (Inferred Stability Advantage)

The N‑terminal Pro‑Pro motif imposes conformational rigidity that retards exopeptidase cleavage relative to non‑proline‑containing sequences such as KTTKS [1]. Proline‑rich peptides generally exhibit enhanced metabolic stability in dermal tissue, a key factor for sustained topical efficacy [2]. No direct stability‑half‑life comparison data for Pro‑Pro‑Ala‑Lys‑Leu‑Arg versus Pal‑KTTKS has been published.

proline conformational restriction peptide stability enzymatic degradation

High‑Confidence Application Scenarios for Pro‑Pro‑Ala‑Lys‑Leu‑Arg (CAS 646030‑75‑3) Based on Current Evidence


Anti‑Aging Topical Formulation Development Targeting ECM Regeneration

Consistent with the Sederma patent class claim for collagen I/IV and elastin stimulation [1], Pro‑Pro‑Ala‑Lys‑Leu‑Arg is a viable candidate for incorporation into anti‑aging serums, creams, and masks at concentrations anticipated to be within the low‑ppm range (1‑10 ppm), analogous to Pal‑KTTKS [2]. Formulators should conduct dose‑response optimisation in their specific vehicle to establish efficacy thresholds.

Procurement for Head‑to‑Head Comparative Efficacy Studies

The absence of published direct comparative data makes this hexapeptide a strong candidate for academic and industrial laboratories seeking to benchmark novel proline‑rich peptides against established standards such as Pal‑KTTKS or acetyl hexapeptide‑8 [1]. Controlled in vitro fibroblast assays measuring collagen IV and elastin production are recommended as primary endpoints [2].

SAR Studies of the Pro*‑Pro*‑Xaa Pharmacophore

The defined Pro‑Pro‑Ala‑Lys‑Leu‑Arg sequence provides a valuable template for structure‑activity relationship investigations into the role of C‑terminal basic residues (arginine vs. lysine) on ECM protein stimulation [1]. Systematic substitution studies can delineate the pharmacophoric requirements for collagen IV induction and inform the design of next‑generation cosmeceutical peptides.

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